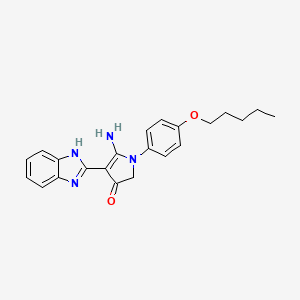
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but it generally includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous monitoring of reaction parameters, and efficient purification techniques. The goal is to produce the compound in large quantities while maintaining its quality and consistency.
化学反应分析
Types of Reactions: Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
作用机制
The mechanism by which compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to observable effects.
相似化合物的比较
Compound A: Shares a similar core structure but differs in functional groups, leading to distinct reactivity and applications.
Compound B: Has a comparable molecular weight and size but exhibits different chemical properties due to variations in its substituents.
Compound C: Possesses a similar mechanism of action but targets different molecular pathways.
Uniqueness: Compound “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one” stands out due to its unique combination of chemical properties and biological activity
属性
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(4-pentoxyphenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-3-6-13-28-16-11-9-15(10-12-16)26-14-19(27)20(21(26)23)22-24-17-7-4-5-8-18(17)25-22/h4-5,7-12H,2-3,6,13-14,23H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGRNGZTMYUPFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














